2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol
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Overview
Description
2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol has been studied extensively for its potential applications in various fields. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been investigated for its potential applications in the field of organic electronics.
Mechanism of Action
The mechanism of action of 2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol has been studied in detail. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to exhibit good stability and solubility in different solvents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol is its potential applications in various fields, including cancer research and organic electronics. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different biological systems.
Future Directions
There are several future directions for research on 2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol. One of the areas of interest is its potential applications in cancer research, including the development of new therapies and drug delivery systems. Another area of interest is its potential use in organic electronics, including the development of new materials for optoelectronic devices. In addition, more research is needed to elucidate the mechanism of action of this compound and its effects on different biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including cancer research and organic electronics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its effects on different biological systems.
Synthesis Methods
The synthesis of 2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol has been reported in several studies. One of the most common methods involves the reaction of 4-aminobenzaldehyde with 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one in the presence of ethanol. The reaction mixture is refluxed for several hours, and the product is obtained after purification.
properties
IUPAC Name |
2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-19-17-16(14-7-3-1-4-8-14)18(15-9-5-2-6-10-15)25-20(17)22-13-23(19)11-12-24/h1-10,13,21,24H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNOFVYOAZXQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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